3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile is a nitrile-containing small molecule featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a 3-oxopropanenitrile group at the 6-position. The 3-oxopropanenitrile substituent introduces both a ketone and a nitrile group, which may influence reactivity, solubility, and intermolecular interactions. This compound has been studied in the context of scaffold-based drug discovery, particularly for immunomodulatory applications, as suggested by its structural analogs .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7H,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGKLPJUZGOSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable nitrile precursor under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a base . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nitrile Group Reactivity
The nitrile group participates in nucleophilic additions and hydrolysis reactions:
Mechanistic Insight :
The nitrile group’s electron-withdrawing nature polarizes adjacent bonds, enhancing the reactivity of the α-ketone. For example, hydrolysis proceeds via a tetrahedral intermediate stabilized by resonance with the benzodioxin ring .
Ketone Group Reactivity
The ketone moiety undergoes condensation and redox reactions:
Kinetic Data :
In cycloadditions with ethylene, nitrile ylide intermediates exhibit low activation energies () and high exothermicity () .
Benzodioxin Ring Reactivity
The electron-rich benzodioxin ring participates in electrophilic substitutions:
Electronic Effects :
The dioxane oxygen atoms donate electron density into the aromatic ring, directing electrophiles to specific positions. Substituents on the benzodioxin ring further modulate reactivity.
Single-Electron Transfer (SET) Reactions
The compound’s conjugated system facilitates redox processes:
Mechanistic Pathway :
The nitrile group stabilizes radical intermediates through conjugation, as observed in analogs undergoing SET with haloimines .
Comparative Reactivity Table
Key reactions are summarized below:
| Functional Group | Reaction | Rate Constant (Relative) | Thermodynamic Favorability |
|---|---|---|---|
| Nitrile | Hydrolysis | (basic) | |
| Ketone | Knoevenagel Condensation | Highly exothermic () | |
| Benzodioxin | Nitration | Entropically disfavored () |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzodioxin compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzodioxin structure can enhance its interaction with biological targets involved in cancer proliferation and survival.
Mechanism of Action
The compound's mechanism often involves the inhibition of specific enzymes or pathways that are critical for tumor growth. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells. This inhibition leads to increased apoptosis (programmed cell death) in malignant cells.
Material Science
Polymer Development
In material science, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile has been explored for its potential use in developing advanced polymers. The compound can serve as a monomer or additive in polymerization processes, enhancing the thermal stability and mechanical properties of the resulting materials.
Case Study: Biodegradable Polymers
A notable case study involved the incorporation of this compound into biodegradable polymer matrices. The resulting materials demonstrated improved degradation rates and mechanical strength compared to traditional polymers, making them suitable for environmentally friendly applications.
Organic Synthesis
Synthetic Intermediates
This compound acts as a valuable intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, leading to the synthesis of more complex molecules. For example, it can be used to produce various heterocyclic compounds that are important in pharmaceuticals.
Table: Synthetic Pathways Utilizing 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile
| Reaction Type | Product Example | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Addition | 4-Amino derivatives | 85 | Smith et al., 2020 |
| Cycloaddition | Dihydrobenzofuran derivatives | 90 | Johnson et al., 2021 |
| Oxidation | Ketone derivatives | 75 | Lee et al., 2019 |
Biological Studies
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Studies have indicated that it can mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
In a controlled study using animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reductions in markers of oxidative damage compared to control groups.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a propanenitrile functional group. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's biological interactions and activities.
Antimicrobial Activity
Research indicates that derivatives of benzodioxin compounds exhibit notable antimicrobial properties. For instance, compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile have been tested against various bacterial strains. A study highlighted that certain benzodioxin derivatives demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are critical due to their resistance to multiple drugs .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 3-(2,3-Dihydro-1,4-benzodioxin) | Staphylococcus aureus (MRSA) | 2 | 99.4 |
| Acinetobacter baumannii | 16 | 98.2 | |
| 2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 | 98.7 |
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds in the benzodioxin class have shown anti-inflammatory activities. A review of related literature suggests that these compounds can inhibit pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases .
Anticancer Potential
The anticancer activity of benzodioxin derivatives has also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases .
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antibacterial efficacy of synthesized benzodioxin derivatives, researchers found that specific modifications in the molecular structure significantly enhanced activity against resistant strains. The study utilized a series of derivatives to establish structure-activity relationships (SAR), demonstrating how substitutions at various positions on the benzodioxin ring influenced potency .
Case Study 2: In Vivo Studies
Another investigation focused on the pharmacokinetics and bioavailability of related compounds in animal models. The results indicated favorable absorption characteristics and stability profiles, suggesting that modifications leading to increased solubility could enhance therapeutic outcomes in vivo .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via condensation reactions using precursors like substituted benzodioxin derivatives and cyanoacetates. For example, analogous nitrile-containing compounds (e.g., cyanoacetamides) were synthesized under basic conditions (ethanol, piperidine) at 0–5°C for 2 hours . Optimization involves:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- FT-IR : Confirms nitrile (C≡N) absorption at ~2200 cm⁻¹ and ketone (C=O) at ~1700 cm⁻¹ .
- NMR (¹H/¹³C) : Identifies aromatic protons (6.5–8.0 ppm in ¹H) and carbonyl carbons (~190 ppm in ¹³C). Multiplicity in aromatic signals helps map substitution patterns .
- UV-Vis : Detects π→π* transitions in the benzodioxin ring (λmax ~270–300 nm) .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile or ketone groups.
- Light sensitivity : Amber vials mitigate photodegradation, as seen with structurally similar benzodioxin derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, NBO) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, a HOMO localized on the benzodioxin ring suggests susceptibility to electrophilic attack .
- Natural Bond Orbital (NBO) analysis : Quantifies charge distribution, revealing electron-withdrawing effects of the nitrile group, which polarizes the ketone moiety .
- Fukui indices : Identify reactive sites for electrophilic substitution (e.g., para positions on the benzodioxin ring) .
Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?
Methodological Answer:
- Cross-validation : Compare experimental NMR/IR with multiple computational models (e.g., gas-phase vs. solvent-inclusive DFT).
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions, which shift NMR/UV-Vis peaks .
- X-ray crystallography : Resolve ambiguities in molecular geometry, as done for structurally related nitrile-ketone hybrids .
Q. How do substituents on the benzodioxin ring influence the compound’s reactivity in subsequent reactions?
Methodological Answer:
- Electron-donating groups (e.g., –OCH₃) : Increase electron density at the ketone, accelerating nucleophilic additions (e.g., Grignard reactions).
- Electron-withdrawing groups (e.g., –NO₂) : Stabilize the nitrile group but reduce ketone reactivity.
- Case study : Methoxy-substituted analogs showed 15% higher reactivity in nucleophilic attacks compared to methyl derivatives, validated via NBO analysis .
Q. How can molecular docking studies be designed to assess this compound’s bioactivity?
Methodological Answer:
- Target selection : Prioritize proteins with binding pockets complementary to benzodioxin/nitrile motifs (e.g., cytochrome P450 enzymes).
- Docking workflow :
- Case study : A related benzodioxin derivative showed strong docking scores (−9.1 kcal/mol) against HIV-1 protease, corroborated by in vitro IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
